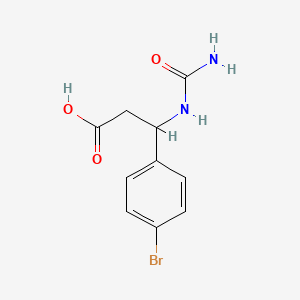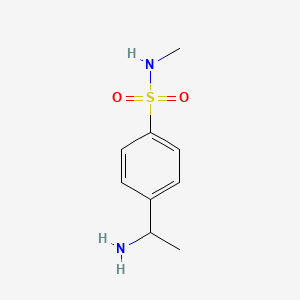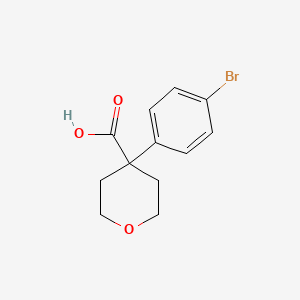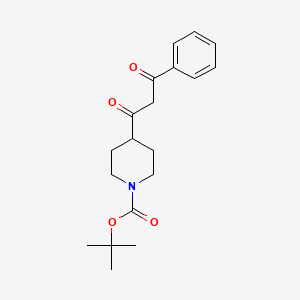
tert-Butyl-4-(3-Oxo-3-phenylpropanoyl)piperidin-1-carboxylat
Übersicht
Beschreibung
“tert-Butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C19H25NO4 . It has an average mass of 331.406 Da and a monoisotopic mass of 331.178345 Da .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate” consists of 19 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Diese Verbindung ist ein wertvolles Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Wirkstoffe. Ihre Struktur ist besonders nützlich bei der Entwicklung von Poly(ADP-Ribosyl)polymerase (PARP)-Inhibitoren , einer Klasse von Medikamenten mit potenzieller Wirksamkeit gegen BRCA-1- und -2-mutante Tumoren. Diese Inhibitoren sind entscheidend für die Behandlung bestimmter Krebsarten, darunter Eierstock- und Brustkrebs.
Analytische Chemie
Die eindeutige chemische Struktur der Verbindung ermöglicht ihre Verwendung als Standard- oder Referenzmaterial in verschiedenen chromatographischen Verfahren, darunter HPLC, LC-MS und UPLC . Dies unterstützt die Identifizierung und Quantifizierung ähnlicher Verbindungen in komplexen Gemischen.
Medizinische Chemie
In der medizinischen Chemie wird diese Verbindung für die Entwicklung neuer Medikamentenkandidaten eingesetzt. Ihr Piperidinring ist ein häufiges Motiv in vielen Medikamenten und kann modifiziert werden, um Derivate mit einer Reihe von biologischen Aktivitäten zu erzeugen, darunter antibakterielle, antifungale, krebshemmende, antiparasitäre, Antihistamin- und Antidepressiva-Effekte .
Fragmentbasierte Wirkstoffforschung
Die Struktur der Verbindung kann in fragmentbasierte Wirkstoffforschungs (FBDD)-Bibliotheken integriert werden. FBDD ist eine Technik, bei der kleine chemische „Fragmente“ eines Wirkstoffmoleküls identifiziert und anschließend kombiniert werden, um eine potente Verbindung mit hoher Spezifität für ihr Ziel zu erzeugen .
Eigenschaften
IUPAC Name |
tert-butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-19(2,3)24-18(23)20-11-9-15(10-12-20)17(22)13-16(21)14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKKPWJFQQMRHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678113 | |
| Record name | tert-Butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1017781-53-1 | |
| Record name | tert-Butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



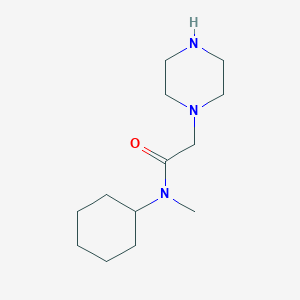

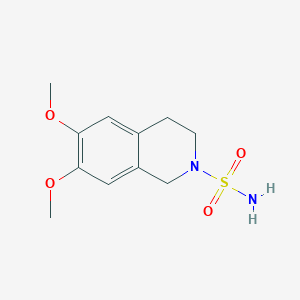
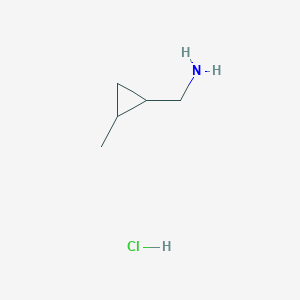

![2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1520986.png)
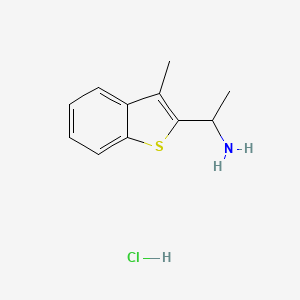
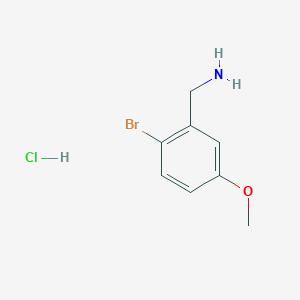
![tert-butyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1520989.png)


